1-(4-(5-(1-Hydroxyethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(5-(1-Hydroxyethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone is a complex organic compound that features a piperazine ring substituted with a hydroxyethyl group and a methylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(5-(1-Hydroxyethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(4-(5-(1-Hydroxyethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1-(4-(5-(1-Hydroxyethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-(5-(1-Hydroxyethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds like trimetazidine and ranolazine share the piperazine core structure.
Pyridine derivatives: Compounds such as nicotinamide and pyridoxine contain the pyridine ring.
Uniqueness
1-(4-(5-(1-Hydroxyethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxyethyl group and a methylpyridine moiety differentiates it from other piperazine and pyridine derivatives.
Properties
Molecular Formula |
C14H21N3O2 |
---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
1-[4-[5-(1-hydroxyethyl)-3-methylpyridin-2-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C14H21N3O2/c1-10-8-13(11(2)18)9-15-14(10)17-6-4-16(5-7-17)12(3)19/h8-9,11,18H,4-7H2,1-3H3 |
InChI Key |
HSNKQTXNXMYOOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCN(CC2)C(=O)C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.